Neomycin B hydrochloride
Description
Historical Context and Significance as a Model Aminoglycoside in Mechanistic Studies
First isolated from Streptomyces fradiae in 1949, neomycin is a complex of related compounds, with Neomycin B being the most active component. drugbank.comwikipedia.org Its potent bactericidal activity, which stems from its ability to bind to the bacterial ribosome and inhibit protein synthesis, quickly established it as a clinically relevant antibiotic. drugbank.comnih.gov This well-defined mechanism of action, targeting the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit, has made Neomycin B a model aminoglycoside for mechanistic studies. nih.govnih.govacs.org Researchers have extensively used it to unravel the intricacies of ribosomal function, codon misreading, and the molecular basis of antibiotic action. acs.orgasm.org Its interaction with RNA has also led to its use in studying RNA structure and its role as a potential drug target. wikipedia.org
Chemical Identity and Structural Features Relevant to Research Applications
Neomycin B hydrochloride is the hydrochloride salt of Neomycin B. nih.gov The structure of Neomycin B is characterized by four linked moieties: D-neosamine, 2-deoxystreptamine (B1221613) (2-DOS), D-ribose, and L-neosamine. wikipedia.orgnih.gov This complex, polycationic structure is crucial for its biological activity, particularly its high-affinity binding to the negatively charged phosphate (B84403) backbone of RNA. wikipedia.orgasm.org The numerous amino groups on the molecule are protonated at physiological pH, contributing to its strong electrostatic interactions with its biological targets. nih.gov These structural features are central to its application in research, allowing it to serve as a specific probe for RNA-protein interactions and a tool to investigate the role of electrostatics in molecular recognition. nih.govnih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H47ClN6O13 | nih.gov |
| Molecular Weight | 651.1 g/mol | nih.govfda.gov |
| IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride | nih.gov |
| CAS Number | 1406-02-6 | nih.gov |
| Solubility | Soluble in water | wikipedia.org |
Stereoisomeric Relationship with Neomycin C
Neomycin B and Neomycin C are stereoisomers, differing only in the stereochemistry at a single carbon atom. wikipedia.org Specifically, they are epimers. wikipedia.org While both are active components of the neomycin complex, Neomycin B is generally the more abundant and more active isomer. drugbank.comwikipedia.org This subtle structural difference between Neomycin B and C has been exploited in structure-activity relationship (SAR) studies to understand the precise molecular interactions required for high-affinity binding to the ribosomal A-site and for potent antibacterial activity. asm.org
Overview of Research Trajectories in Molecular and Cellular Biology
The research applications of this compound are extensive and continue to expand. In molecular biology, it is a cornerstone for studying:
Ribosome dynamics and protein synthesis: Its ability to induce codon misreading and inhibit translocation provides a powerful tool to dissect the mechanisms of translational fidelity. nih.govacs.org
RNA structure and function: Its high-affinity binding to specific RNA structures, such as the A-site of 16S rRNA, makes it an invaluable probe for investigating RNA folding, ligand binding, and its role in cellular processes. wikipedia.orgacs.orgasm.org
Antibiotic resistance mechanisms: Neomycin B is used to study the activity of aminoglycoside-modifying enzymes, which are a major cause of bacterial resistance. nih.govnih.gov
In cellular biology, Neomycin B is utilized to investigate:
Cellular uptake and transport: Studies have explored how these highly charged molecules cross cell membranes. escholarship.org
Signal transduction pathways: Neomycin has been shown to interact with phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2), thereby affecting signaling pathways that rely on this lipid second messenger. wikipedia.org
Selection of transformed cells: The neomycin resistance gene is a widely used selectable marker in molecular biology for selecting mammalian and prokaryotic cells that have been successfully transformed with a plasmid. sigmaaldrich.com
Structure
3D Structure of Parent
Properties
CAS No. |
1406-02-6 |
|---|---|
Molecular Formula |
C23H47ClN6O13 |
Molecular Weight |
651.1 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C23H46N6O13.ClH/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;/h5-23,30-36H,1-4,24-29H2;1H/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 |
InChI Key |
ZDPKKZFBEOYUDO-WQDIDPJDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.Cl |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.Cl |
Origin of Product |
United States |
Molecular Mechanisms of Action and Target Interactions
Aminoglycoside-Ribosome Interactions
The primary mechanism of action for Neomycin B hydrochloride involves its high-affinity binding to the bacterial ribosome, which ultimately leads to the inhibition of protein synthesis and bacterial cell death. withpower.comnbinno.com This interaction is highly specific, targeting the smaller of the two ribosomal subunits.
Binding to the 30S Ribosomal Subunit
This compound selectively binds to the 30S ribosomal subunit of susceptible bacteria. drugbank.comnih.govpatsnap.com This binding is a critical first step in its antibacterial activity. The interaction is primarily with the 16S ribosomal RNA (rRNA) component of this subunit, a key player in the decoding of genetic information. asm.orgcancer.gov Neomycin B, along with other aminoglycosides, recognizes and binds to a specific site on the 16S rRNA, initiating a cascade of events that disrupt normal protein synthesis. asm.orgnih.gov This binding is stable and can survive processes like dialysis and electrophoresis. nih.gov
Interaction with the 16S Ribosomal RNA A-site
The specific binding target of Neomycin B on the 16S rRNA is the aminoacyl-tRNA site, commonly known as the A-site. patsnap.comnih.gov This site is crucial for the decoding of messenger RNA (mRNA) codons. The A-site of the 16S rRNA contains a specific sequence and structure that is recognized by aminoglycosides. nih.gov Neomycin B's interaction with the A-site induces conformational changes in key nucleotides, such as A1492 and A1493, flipping them out from their normal position. nih.gov This structural alteration is fundamental to the antibiotic's disruptive effects on translation. The neamine (B104775) core of neomycin, consisting of rings I and II, is crucial for this interaction, forming specific hydrogen bonds with the rRNA. nih.gov
Disruption of Bacterial Protein Synthesis and Translational Accuracy
By binding to the A-site, this compound profoundly disrupts bacterial protein synthesis. drugbank.comnih.govpatsnap.com This disruption occurs through several mechanisms. A primary consequence is the misreading of the mRNA codon. patsnap.comnih.gov The conformational changes induced by neomycin in the A-site lower the fidelity of the decoding process, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. patsnap.com This results in the production of non-functional or aberrant proteins, which can be detrimental to the bacterial cell. patsnap.com Furthermore, this binding can also inhibit the translocation of the ribosome along the mRNA, effectively stalling protein synthesis. patsnap.com
Impact on Peptide Synthesis and Elongation Processes
The initial steps of peptide synthesis may proceed, but the elongation process is significantly hindered by Neomycin B. nih.gov The disruption of translational accuracy and the potential inhibition of translocation directly impact the elongation of the polypeptide chain. nih.govpatsnap.com The production of faulty proteins and the halting of the ribosomal machinery prevent the synthesis of essential proteins required for bacterial growth and survival. nbinno.com
Analysis of Ribosome and Ribosomal RNA Structural Stabilization
Neomycin B binding has been shown to stabilize the structure of the ribosome and rRNA. nih.gov This stabilization effect is observed as an increased electrophoretic mobility of ribosomes and rRNA in the presence of the antibiotic. nih.gov It is proposed that the binding of neomycin restricts the unfolding of these macromolecules. nih.gov This stabilization of an intermediate ribosomal conformation may be incompatible with the dynamic conformational changes required for efficient tRNA selection and translocation, further contributing to the inhibition of protein synthesis. researchgate.net
Comparative Molecular Interaction Profiles with Related Aminoglycosides
The aminoglycoside family includes several related compounds that share a common mechanism of action but exhibit differences in their interaction profiles and efficacy.
| Feature | Neomycin B | Paromomycin | Gentamicin (B1671437) |
| Primary Binding Site | 30S ribosomal subunit, 16S rRNA A-site drugbank.comnih.gov | 30S ribosomal subunit, 16S rRNA A-site asm.org | 30S ribosomal subunit withpower.com |
| Key Interactions | Induces conformational changes in A-site nucleotides (A1492, A1493). nih.gov Rings I and II are crucial for binding. nih.gov | Differs from neomycin by a hydroxyl group instead of an amino group on ring I, affecting binding affinity. asm.org | Similar mechanism of binding to the 30S subunit and inducing misreading. withpower.comnih.gov |
| Effect on Protein Synthesis | Causes misreading of mRNA and inhibits translocation, leading to non-functional proteins. patsnap.com | Also causes codon misreading and mistranslation of mRNA. asm.org | Inhibits protein synthesis, leading to bacterial cell death. withpower.com |
| Structural Stabilization | Stabilizes ribosome and rRNA structure. nih.gov | Has considerably less effect on ribosome and rRNA mobilities compared to neomycin. nih.gov | Produces an effect similar to neomycin in stabilizing ribosome and rRNA structures. nih.gov |
Paromomycin, which differs from neomycin by only a single functional group (a hydroxyl group instead of an amino group at the 6' position of ring I), shows a reduced ability to stabilize the ribosome and rRNA compared to neomycin. asm.orgnih.gov This highlights the importance of specific chemical moieties in the strength of the interaction. Gentamicin, another aminoglycoside, demonstrates a similar effect to neomycin in stabilizing ribosomal structures. nih.gov While both neomycin and gentamicin are effective against a range of bacteria, their specific activity spectra and clinical applications can differ. withpower.com
Differentiation from Paromomycin and Gentamicin in Ribosomal Binding
While Neomycin B, Paromomycin, and Gentamicin all target the aminoacyl-tRNA site (A site) within the 16S rRNA of the bacterial 30S ribosomal subunit, their specific binding interactions and structural engagements with the ribosome exhibit critical differences. These distinctions arise from their unique chemical structures and lead to variations in their biological activity. researchgate.netoup.com
The neomycin class of aminoglycosides, which includes Neomycin B and Paromomycin, is characterized by a 4,5-disubstituted 2-deoxystreptamine (B1221613) (ring II). researchgate.net In contrast, Gentamicin belongs to the kanamycin (B1662678) class, featuring a 4,6-disubstituted 2-deoxystreptamine ring. researchgate.netembopress.org This fundamental architectural difference in how ring III is linked to ring II results in distinct positioning and interactions of their respective third rings within the ribosomal A site. embopress.org
The core structures of Neomycin B and Paromomycin, specifically rings I and II, bind to the A site in a qualitatively similar manner. researchgate.net However, a key distinction lies at the 6' position of ring I. Neomycin B possesses an amino group (-NH2) at this position, whereas Paromomycin has a hydroxyl group (-OH). researchgate.net This single substitution has a profound impact on their interaction with the ribosome. The 6'-amino group of Neomycin B, which is protonated at physiological pH, provides an additional positive charge, enhancing its electrostatic interactions with the negatively charged phosphate (B84403) backbone of the rRNA. researchgate.net This contributes to Neomycin B's generally higher binding affinity and more potent inhibition of protein synthesis compared to Paromomycin. nih.govnih.gov
Gentamicin's binding also involves interactions with the A site, but the 4,6-linkage of its rings orients its third ring differently than that of the neomycin class. embopress.org Furthermore, both Neomycin B and Gentamicin have been shown to possess a secondary binding site on the large ribosomal subunit (50S), specifically at helix 69 (H69) of the 23S rRNA. nih.govresearchgate.netrcsb.org This interaction can interfere with ribosome recycling. nih.gov Paromomycin, lacking a fourth ring present in Neomycin B, does not exhibit this same intersubunit bridging contact. nih.gov
The following table summarizes the key differentiators in ribosomal binding between Neomycin B, Paromomycin, and Gentamicin.
| Feature | Neomycin B | Paromomycin | Gentamicin |
| Aminoglycoside Class | 4,5-disubstituted | 4,5-disubstituted | 4,6-disubstituted |
| Key Structural Difference | 6'-amino group | 6'-hydroxyl group | Different ring III linkage |
| Primary Binding Site | A site of 16S rRNA | A site of 16S rRNA | A site of 16S rRNA |
| Secondary Binding Site | Helix 69 of 23S rRNA | Not observed | Helix 69 of 23S rRNA |
| Relative Binding Affinity | High | Lower than Neomycin B | High |
Elucidation of Molecular Forces Governing Antitranslational Activity
The potent antitranslational activity of this compound is a direct consequence of a sophisticated network of molecular forces that stabilize its complex with the ribosomal A site. These forces include electrostatic interactions, extensive hydrogen bonding, and shape complementarity. nih.gov
Hydrogen Bonding: While electrostatic forces are important for the initial association, the high affinity and specificity of Neomycin B binding are primarily mediated by a dense network of hydrogen bonds. nih.gov Rings A and B of Neomycin B are particularly critical for RNA recognition and are deeply buried within the major groove of the A site. nih.gov These rings form specific hydrogen bonds with conserved base residues. nih.gov For instance, the 2'-amino functionality of Neomycin B has been identified as a key player in modulating the mobilities of nucleotides A1492 and A1493, which are crucial for the decoding process. nih.govnih.gov This restriction of movement is a key aspect of its antitranslational mechanism. nih.govnih.gov Ring III also contributes to binding specificity through direct hydrogen bonds with nucleotides such as G1491 and C1407. nih.gov
The following table details the key molecular interactions contributing to Neomycin B's antitranslational activity.
| Molecular Force | Interacting Components | Contribution to Antitranslational Activity |
| Electrostatic Interactions | Positively charged amino groups of Neomycin B and the negatively charged phosphate backbone of rRNA. nih.govnih.gov | Initial attraction, orientation, and stabilization of the drug-RNA complex. |
| Hydrogen Bonding | Hydroxyl and amino groups of Neomycin B (especially rings A and B) with nucleotide bases in the A site. nih.gov | High-affinity, specific recognition, and locking the ribosome in a conformation that inhibits translation. |
| Specific Ring Contributions | Ring I & II: Form the core binding motif, deeply embedded in the major groove and forming critical hydrogen bonds. researchgate.netnih.gov | Essential for recognition and high-affinity binding. |
| Ring III: Forms sequence-specific hydrogen bonds, further stabilizing the complex. nih.gov | Increases binding potency. | |
| Ring IV: Primarily contributes through electrostatic interactions. nih.gov | Enhances overall binding affinity. |
Interactions with Nucleic Acid Structures Beyond Ribosomes
Aminoglycoside-RNA Interactions
The ability of Neomycin B to bind to RNA is largely driven by electrostatic interactions between its protonated amino groups and the negatively charged phosphate (B84403) backbone of the nucleic acid. This general affinity is refined by specific hydrogen bonding patterns and shape complementarity, allowing Neomycin B to recognize and bind with high affinity to unique three-dimensional RNA architectures such as internal loops, bulges, and major grooves.
The primary target of Neomycin B is the decoding region (A-site) of the 16S ribosomal RNA within the 30S ribosomal subunit. This interaction is the most extensively studied and serves as a model for aminoglycoside-RNA binding. The binding site is a highly conserved sequence located in helix 44 of the 16S rRNA. nih.gov Neomycin B binds preferentially within the major groove of an asymmetric loop in this region. acs.org
Upon binding, Neomycin B induces a distinct conformational change in the A-site. Specifically, it causes two universally conserved adenine (B156593) residues, A1492 and A1493, to be displaced from the helix and shifted toward the minor groove. acs.org This structural rearrangement creates a binding pocket for the drug while simultaneously mimicking the conformational state that occurs during successful codon-anticodon pairing, leading to decoding errors and inhibition of protein synthesis. nih.gov Key nucleotides protected by Neomycin B binding in the decoding region include A1408, A1492, A1493, and G1494. nih.gov Studies using a 129-nucleotide construct of the 16S rRNA decoding region have determined a dissociation constant (Kd) for Neomycin B in the range of 0.132 µM, indicating a high-affinity interaction. oup.com
| Parameter | Description | Reference |
|---|---|---|
| Primary Binding Site | Asymmetric internal loop in helix 44 of the 16S rRNA (A-site) | nih.gov |
| Key Interacting Nucleotides | A1408, A1492, A1493, G1494 | nih.gov |
| Conformational Change | Displacement of adenines A1492 and A1493 | acs.org |
| Dissociation Constant (Kd) | ~0.132 µM (for a 129 nt construct) | oup.com |
The highly structured nature of the HIV-1 viral mRNA makes it a potential target for small molecules like Neomycin B. Two critical regulatory domains, the Rev Response Element (RRE) and the Transactivation Response Element (TAR), have been shown to interact with Neomycin B.
The RRE is a ~350 nucleotide structured element essential for the nuclear export of unspliced and singly spliced viral RNAs, a process mediated by the viral Rev protein. nih.govfrontiersin.org Neomycin B has been identified as an inhibitor of the Rev-RRE interaction. tandfonline.com It serves as a valuable structural probe for this RNA target. nih.gov Native top-down mass spectrometry on a 47-nucleotide RNA construct derived from the RRE has identified four distinct binding motifs for Neomycin B. nih.gov The motif with the highest affinity was found to be a purine-rich internal loop. nih.gov The development of synthetic analogs of neamine (B104775), the core of Neomycin B, has led to compounds with up to six times the binding affinity for the RRE compared to Neomycin B itself, highlighting the potential for developing more potent inhibitors. nih.gov
The TAR element is a hairpin structure located at the 5' end of all HIV-1 transcripts that is crucial for viral gene expression, a process activated by the viral Tat protein. nih.gov Neomycin B binds to TAR RNA and acts as a noncompetitive inhibitor of Tat protein binding. nih.govbohrium.com It does so through an allosteric mechanism; Neomycin B binds to a site distinct from the Tat binding site and induces a conformational change in the RNA that is incompatible with Tat recognition. bohrium.comrcsb.org
The Neomycin B binding site is located in the minor groove of the stem region immediately below the three-nucleotide bulge that is the primary recognition site for Tat. bohrium.comrcsb.org This interaction stabilizes a TAR conformation that reduces the volume of the major groove where Tat binds, thereby impeding essential protein-RNA contacts. rcsb.org Among aminoglycosides, Neomycin B exhibits one of the highest inhibitory effects on the Tat-TAR interaction, with a reported dissociation constant (Kd) of less than 1 µM. nih.gov Fluorescent intercalator displacement assays have been used to determine the concentration required for 50% inhibition (IC50) of an intercalating dye, providing a measure of binding affinity.
| Compound | IC50 Value | Reference |
|---|---|---|
| Neomycin B | 417 ± 115 nM | nih.gov |
| Neomycin Dimers | 36 - 99 nM | nih.gov |
Neomycin B also interacts with ribozymes, which are RNA molecules capable of catalyzing chemical reactions. These interactions typically result in the inhibition of the ribozyme's catalytic activity.
The self-splicing Td group I intron from the T4 phage is inhibited by Neomycin B in vitro. nih.gov Footprinting experiments have revealed two main binding sites for the antibiotic on this intron: one in the internal loop between stems P4 and P5, and another within the catalytic core near the guanosine-binding site, which has been identified as the inhibitory site. nih.gov The binding of Neomycin B to the catalytic core is proposed to displace essential divalent metal ions that are necessary for the splicing reaction. nih.gov Interestingly, in vivo studies suggest that Neomycin B's inhibition of td intron splicing is primarily an indirect effect caused by its interference with translation, which is required for the proper folding of the pre-mRNA. nih.gov
The hammerhead ribozyme, a small catalytic RNA motif, is also a target for Neomycin B. researchgate.net Neomycin B is a potent inhibitor of the hammerhead cleavage reaction, with a reported inhibition constant (Ki) of 13.5 µM. researchgate.netnih.gov The mechanism of inhibition involves Neomycin B binding preferentially to the enzyme-substrate complex. This interaction stabilizes the ground state of the complex while destabilizing the transition state of the cleavage step, thereby reducing the cleavage rate. researchgate.netnih.gov The interaction is complex and dependent on ionic strength, with evidence suggesting the possibility of more than one binding site or multiple binding modes. hi.is The positively charged ammonium (B1175870) ions of Neomycin B are considered critical for its interaction with the hammerhead structure. researchgate.netnih.gov
Riboswitches are regulatory segments of messenger RNA that bind small molecules to control gene expression. While natural Neomycin B-sensing riboswitches are not known, artificial riboswitches have been engineered to respond to it. nih.gov These synthetic riboswitches, often inserted into the 5' untranslated region of a gene, can control translation in a Neomycin B-dependent manner. tandfonline.com
Detailed structural studies on a 40-nucleotide aptamer domain of a neomycin-sensing riboswitch have revealed a complex binding landscape. acs.orgnih.gov Using native top-down mass spectrometry and NMR spectroscopy, researchers have identified at least three distinct binding motifs for Neomycin B on a single aptamer, designated A, B, and C. acs.orgnih.gov
Binding Motif A: Located in the binding pocket formed by a loop and a bulge region. acs.org
Binding Motif B: Found in the minor groove of the lower stem of the aptamer. acs.org
Binding Motif C: A third distinct site identified through further experimentation. nih.gov
The binding process is described by a two-step mechanism involving both conformational selection and induced fit. nih.gov Initially, Neomycin B associates with a pre-formed conformation of the riboswitch. Subsequently, once situated in the binding site, it induces a structural rearrangement in the RNA backbone. nih.gov The binding of the first Neomycin B molecule, whether to motif A or B, is sufficient to induce the major changes in the aptamer's structure, while the binding of subsequent molecules further stabilizes the structure, allowing for a fine-tuned regulatory response to varying concentrations of the ligand. nih.gov
| Binding Motif | Location on Aptamer | Reference |
|---|---|---|
| Motif A | Bulge-loop binding pocket | acs.org |
| Motif B | Minor groove of the lower stem | acs.org |
| Motif C | A third identified binding region | nih.gov |
Thermodynamic Characterization of Binding to Poly(rA)·poly(rA) and Poly(rA)·poly(rU)
Neomycin B exhibits a strong affinity for RNA structures, including the double-helical poly(rA)·poly(rU) and the duplex form of poly(A). nih.govnih.gov Isothermal titration calorimetry (ITC) studies have revealed a high binding affinity of neomycin to poly(rA)·poly(rU), with an association constant (Ka) in the range of 10^7 M⁻¹ at a pH of 5.5. nih.gov This interaction is thermodynamically favorable, driven by a combination of electrostatic interactions and hydrogen bonding.
In the case of poly(A), which can form a duplex structure at acidic pH, neomycin binding leads to significant thermal stabilization. nih.gov Circular dichroism (CD) melting experiments have shown that in the presence of neomycin, the melting temperature (Tm) of the poly(A) duplex increases from 44°C to 61°C, indicating a strong stabilizing effect. nih.gov Similarly, neomycin and other aminoglycosides have been shown to effectively stabilize RNA triple helices like poly(rA)·2poly(rU) even at very low concentrations. acs.orgnih.gov Among the aminoglycosides, neomycin is one of the most potent stabilizers of the poly(rA)·2poly(rU) triplex. nih.gov
| RNA Structure | Technique | Binding Affinity (Ka) | Change in Melting Temperature (ΔTm) |
|---|---|---|---|
| Poly(rA)·poly(rU) | ITC | ~107 M-1nih.gov | Not Reported |
| Poly(A) duplex | CD Melting | Not Reported | +17°C nih.gov |
| Poly(rA)·2poly(rU) triplex | UV Thermal Analysis | Significantly stabilized at low concentrations acs.orgnih.gov |
Aminoglycoside-DNA Interactions
While known for its affinity for RNA, neomycin also interacts with various DNA structures, demonstrating a preference for non-canonical conformations over the standard B-form duplex.
Neomycin B has been identified as a molecule that selectively recognizes and binds to the Watson-Hoogsteen (W-H) groove of DNA triple helices. nih.govnih.govacs.orgdatapdf.com This preferential binding is attributed to the shape and charge complementarity between the neomycin molecule and the wider, more flexible W-H groove of the triplex structure. nih.govnih.gov The W-H groove, formed by the third strand binding in the major groove of a Watson-Crick duplex, presents a unique topology that accommodates the neomycin molecule. nih.govdatapdf.com Modeling studies suggest that the amino groups on rings I, II, and IV of neomycin are involved in the recognition and binding process within this groove. nih.govacs.org This selective interaction with the W-H groove distinguishes neomycin from many DNA minor groove binders, which often destabilize triplex structures due to their preference for the duplex form. nih.gov
A significant characteristic of neomycin B's interaction with DNA triplexes is its ability to induce substantial thermal stabilization. wikipedia.orgnih.gov This has been extensively studied using the poly(dA)·2poly(dT) triple helix model. acs.orgnih.gov Thermal denaturation analysis demonstrates that increasing concentrations of neomycin lead to a significant increase in the triplex-to-duplex melting temperature (Tm3→2). nih.gov For instance, the triplex melting point of poly(dA)·2poly(dT) can be increased by nearly 25°C in the presence of neomycin. nih.gov This stabilization is highly selective for the triplex structure, with minimal to no effect on the stability of the underlying duplex (Tm2→1). acs.orgnih.govnih.govnih.gov The binding constant for neomycin with the poly(dA)·2poly(dT) triplex has been determined to be approximately 2.4 x 10^5 M⁻¹. nih.gov
| Parameter | Value |
|---|---|
| Increase in Triplex Melting Temperature (ΔTm3→2) | Up to +25°C nih.gov |
| Effect on Duplex Melting Temperature (ΔTm2→1) | Virtually unaffected acs.orgnih.gov |
| Association Constant (Ka) | 2.4 x 105 M-1nih.gov |
In stark contrast to its profound stabilizing effect on DNA triplexes, neomycin B has a negligible impact on the stability of B-form duplex DNA. acs.orgnih.govnih.govwikipedia.orgnih.gov Thermal denaturation studies consistently show that even at high concentrations, neomycin does not significantly alter the melting temperature of duplex DNA, such as poly(dA)·poly(dT). acs.orgnih.gov This lack of interaction with the canonical B-form duplex highlights the structural selectivity of neomycin B. The binding affinity of neomycin for AT-rich B-form DNA is low, with an association constant of less than 10^5 M⁻¹. nih.gov This selectivity is a key feature that allows neomycin to preferentially target and stabilize more complex nucleic acid structures like triplexes.
Biophysical studies have revealed that neomycin B shows a general preference for nucleic acid structures that adopt an A-form conformation. wikipedia.orgnih.govfrontiersin.org The A-form helix is characterized by a wider, shallower minor groove and a deeper, narrower major groove compared to the more common B-form. libretexts.org This structural preference is consistent with neomycin's high affinity for RNA duplexes and DNA·RNA hybrids, which typically adopt A-form or A-like conformations. nih.govlibretexts.org Furthermore, studies on GC-rich DNA sequences, which can exhibit A-form characteristics, have shown that neomycin binding can induce a conformational shift towards the A-form. nih.govacs.org Computational studies support these experimental findings, showing a correlation between the decrease in major groove width from the B- to A-form transition and an increase in neomycin binding affinity. nih.gov
| G-Quadruplex Type | Association Constant (Ka) Range |
|---|---|
| General G-Quadruplexes | ~104 - 105 M-1nih.gov |
| Parallel G-Quadruplexes | ~105 - 108 M-1nih.govfrontiersin.org |
Conformational and Electrostatic Determinants of Nucleic Acid Recognition
Role of Charge and Amino Group Protonation in Binding Specificity
The binding of Neomycin B to nucleic acids is fundamentally driven by electrostatic interactions, a consequence of its polycationic nature at neutral pH nih.gov. Neomycin B possesses six amino groups, which are protonated at physiological pH, conferring a significant positive charge (+6) that facilitates strong electrostatic attraction to the negatively charged phosphate backbone of nucleic acids nih.gov. This electrostatic component is a major driver of the binding process nih.gov.
The protonation state of these amino groups is critical and can be coupled to the RNA binding event, especially at pH values where the groups are not fully protonated in the unbound state nih.gov. For example, the 3-amino group in the 2-deoxystreptamine (B1221613) (2-DOS) ring of neomycin-class aminoglycosides has a pKa of approximately 5.7 nih.gov. Alterations in the basicity of these amino groups can lead to changes in the protonation state upon binding nih.gov. Studies have shown that as pH increases from 5.0 to 7.5, neomycin binding loses favorable electrostatic contributions from one amine group, indicating that the protonation of this specific group is not linked to the binding reaction in that pH range nih.gov.
Table 2: Electrostatic Contribution to Neomycin B Binding at Different pH Levels
| pH | Zψ (Effective number of charges interacting) | Implication | Reference |
|---|---|---|---|
| 5.0 | 5.9 ± 0.3 | All six charged amino groups participate in electrostatic interactions. | nih.gov |
Mechanisms of Nucleic Acid "Shape Readout" by Neomycin B
Beyond simple electrostatic attraction, Neomycin B exhibits a sophisticated mechanism of nucleic acid recognition known as "shape readout" nih.govnih.gov. This means it recognizes and preferentially binds to specific three-dimensional conformations of nucleic acids, rather than just their primary sequence. Extensive biophysical studies have revealed that neomycin displays a general preference for nucleic acid structures that adopt an A-form conformation nih.govfrontiersin.org.
The A-form structure is characterized by a wider, shallower minor groove and a narrower, deeper major groove compared to the more common B-form DNA. Computational and experimental data show a correlation between the decrease in major groove width during the transition from B-form to A-form and an increase in neomycin's binding affinity nih.govnih.gov. This shape complementarity allows neomycin to fit snugly into the grooves of A-form helices, maximizing favorable interactions mdpi.com.
This preference explains the high affinity of neomycin for various RNA structures (which naturally adopt A-form helices) and certain A-form DNA sequences, while showing much lower affinity for canonical B-form DNAs nih.govnih.gov. The affinity of neomycin for different nucleic acid structures can be ranked, illustrating this principle of shape-selective recognition nih.govnih.gov.
Table 3: Ranking of Neomycin B Binding Affinity for Various Nucleic Acid Conformations
| Rank | Nucleic Acid Structure | Conformation Type | Binding Affinity (Ka) | Reference |
|---|---|---|---|---|
| 1 | RNA (e.g., 16S A site rRNA) | A-form | ~107 M−1 | nih.govnih.gov |
| 2 | GC-rich A-form DNA | A-form | ~107 M−1 | nih.govnih.gov |
| 3 | DNA•RNA hybrid (poly(dA)•poly(rU)) | A-like form | 9.4 × 106 M−1 | nih.govnih.gov |
| 4 | DNA•RNA hybrid (poly(rA)•poly(dT)) | B-form | 3.1 × 106 M−1 | nih.govnih.gov |
| 5 | DNA triplex (poly(dA)•2poly(dT)) | Triplex | 2.4 × 105 M−1 | nih.govnih.gov |
| 6 | G-quadruplex DNA | G-quadruplex | ~104–105 M−1 | nih.govnih.gov |
Mechanisms of Resistance and Overcoming Resistance
Enzymatic Inactivation by Aminoglycoside-Modifying Enzymes (AMEs)
The most prevalent mechanism of resistance to Neomycin B is its chemical modification and inactivation by a diverse group of enzymes known as AMEs. nih.govnih.gov These enzymes are broadly categorized into three families based on the type of chemical modification they catalyze: N-acetylation, O-phosphorylation, or O-nucleotidylation. nih.govfrontiersin.org This enzymatic modification prevents the drug from binding effectively to its ribosomal target. nih.gov
Aminoglycoside O-Phosphotransferases (APHs)
Aminoglycoside O-phosphotransferases (APHs), also known as aminoglycoside kinases, inactivate Neomycin B by catalyzing the ATP- or GTP-dependent phosphorylation of its hydroxyl groups. frontiersin.orgnih.gov
APH(3')-IIIa : This enzyme is a well-characterized APH capable of detoxifying at least 10 distinct aminoglycosides, including Neomycin B. nih.govembopress.org Structural studies of the APH(3')-IIIa-neomycin B complex have provided detailed insights into its broad substrate recognition. nih.gov
APH(2") : Interestingly, while some APH enzymes readily inactivate Neomycin B, others are inhibited by it. Neomycin B has been shown to be a potent inhibitor of the APH(2")-Ia and APH(2")-If enzymes, demonstrating complex interactions between this antibiotic and the AME family. nih.gov
| Enzyme Class | Specific Enzyme Example | Effect on Neomycin B | Reference |
|---|---|---|---|
| Aminoglycoside O-Phosphotransferase | APH(3')-IIIa | Inactivates Neomycin B by phosphorylation. | nih.govembopress.org |
| Aminoglycoside O-Phosphotransferase | APH(2")-Ia / APH(2")-If | Inhibited by Neomycin B. | nih.gov |
Aminoglycoside O-Nucleotidyltransferases (ANTs)
Aminoglycoside O-nucleotidyltransferases (ANTs), also called adenylyltransferases, mediate resistance by transferring a nucleotidyl moiety, typically from ATP, to a hydroxyl group on the Neomycin B structure. nih.gov
ANT(2") : Not all AMEs are effective against all aminoglycosides. Studies have shown that Neomycin B is not modified by the ANT(2") enzyme. nih.gov
ANT(4') : Research into overcoming ANT-mediated resistance has shown that modifying the structure of Neomycin B can protect it from inactivation. For example, creating conformationally restricted analogs of Neomycin B can prevent its nucleotidylation by the ANT(4'') enzyme. nih.gov
| Enzyme Class | Specific Enzyme Example | Effect on Neomycin B | Reference |
|---|---|---|---|
| Aminoglycoside O-Nucleotidyltransferase | ANT(2") | Not a substrate; does not inactivate. | nih.gov |
| Aminoglycoside O-Nucleotidyltransferase | ANT(4'') | Inactivates Neomycin B; can be overcome by analog design. | nih.gov |
Substrate Promiscuity of AMEs and Implications for Analog Design
A significant challenge in combating AME-mediated resistance is the substrate promiscuity exhibited by many of these enzymes. A single enzyme, such as APH(3')-IIIa, can recognize and inactivate a wide range of aminoglycosides, including Neomycin B. nih.govembopress.org This broad activity is attributed to flexible antibiotic-binding loops and versatile binding pockets within the enzyme structure that can accommodate different substrates. scispace.com
This promiscuity has profound implications for drug design. To circumvent this resistance, research focuses on creating novel aminoglycoside analogs that are poor substrates for AMEs while retaining high affinity for the bacterial ribosome. nih.gov Strategies include:
Hybrid Molecules : Synthesizing hybrids that combine features of Neomycin B with other aminoglycosides to evade recognition by specific AMEs. nih.gov
Conjugation : Attaching other small molecules to the neomycin scaffold can render the resulting conjugates poor substrates for modifying enzymes. nih.gov
Conformational Constraint : Designing rigid analogs of Neomycin B that can bind to the ribosomal target but fit poorly into the active sites of AMEs. nih.gov
Ribosomal Target Site Alterations
While enzymatic inactivation is the most common form of resistance, alterations to the antibiotic's target, the bacterial ribosome, can also prevent Neomycin B activity. nih.gov Neomycin B functions by binding to the A-site within the 16S rRNA of the small (30S) ribosomal subunit, causing mRNA misreading. mcmaster.caresearchgate.net Some research also indicates a secondary binding site on the 50S subunit. nih.govresearchgate.net Modifications to this binding pocket can reduce the drug's binding affinity, leading to resistance.
Mutations in Ribosomal Proteins (e.g., S12, S5)
The ribosome is a complex of RNA and proteins. Mutations in the genes encoding ribosomal proteins can alter the structure of the antibiotic binding site.
Ribosomal Protein S12 : This protein, encoded by the rpsL gene, is critical for maintaining the fidelity of translation. nih.gov Mutations in S12 are a well-known cause of resistance to the aminoglycoside streptomycin, often resulting in a "restrictive" or "hyper-accurate" ribosome that shows increased discrimination during tRNA selection. nih.gov However, the link to Neomycin B resistance is less direct. In some studies where bacterial strains were progressively exposed to neomycin, the resulting resistant mutants did not show mutations in the S12 protein, suggesting this may be a less common resistance pathway for Neomycin B compared to other aminoglycosides. documentsdelivered.com
Ribosomal Protein S5 : Mutations in the rpsE gene, which codes for the S5 protein, have been identified as a mechanism of resistance to spectinomycin, another aminoglycoside. nih.gov While this demonstrates that S5 mutations can confer aminoglycoside resistance, specific research directly linking mutations in S5 to Neomycin B resistance is not extensively detailed in the current body of literature.
Impact of Overexpressed 16S rRNA Fragments
While mutations and modifications of the full-length 16S rRNA are well-established mechanisms of resistance, the role of overexpressed 16S rRNA fragments is less defined. Research has demonstrated that small RNA fragments derived from the A-site-related region of the E. coli 16S rRNA can bind to aminoglycoside antibiotics, including neomycin. nih.gov A 27-mer RNA fragment, encompassing the A-site region, was shown to interact with the neomycin family of antibiotics in a manner similar to the intact decoding region RNA. nih.gov Mutagenesis studies of this fragment have helped to identify the specific nucleotides crucial for this binding. nih.gov However, there is currently no direct evidence to suggest that the overexpression of such fragments by bacteria constitutes a mechanism of resistance to Neomycin B hydrochloride.
Intrinsic and Acquired Cellular Barriers
In addition to modifying the antibiotic's target, bacteria can also resist this compound by preventing the drug from reaching the ribosome in the first place. This is achieved through intrinsic and acquired cellular barriers that limit the uptake and promote the efflux of the antibiotic.
Bacterial Cell Wall Impermeability and Lipid Modifications
The bacterial cell wall serves as a formidable barrier to the entry of many antibiotics. frontiersin.org For Gram-negative bacteria, the outer membrane, with its lipopolysaccharide (LPS) layer, is particularly effective at restricting the passage of molecules. frontiersin.org Resistance can arise from modifications to this outer membrane that decrease its permeability.
One mechanism of resistance to cationic antimicrobial agents involves the modification of lipid A, a component of the LPS in Gram-negative bacteria. frontiersin.org Alterations that reduce the net negative charge of the bacterial surface can decrease the electrostatic attraction for positively charged molecules like neomycin, thereby impeding their ability to reach the inner membrane. frontiersin.org
In Gram-positive bacteria, the thick peptidoglycan layer and the presence of teichoic acids are important for maintaining cell integrity and can influence the passage of antibiotics. frontiersin.org While the cell wall is a primary target for many classes of antibiotics, specific modifications to its lipid components can also contribute to resistance against aminoglycosides. The synthesis of neomycin-lipid conjugates has been shown to enhance the uptake of the drug into bacterial cells, highlighting the importance of lipid interactions in its transport across the cell membrane.
Cellular Uptake Mechanisms and Resistance
The uptake of aminoglycosides like neomycin into bacterial cells is a multi-step process. patsnap.com It is initially driven by the electrochemical gradient across the bacterial cell membrane and involves both passive diffusion and active transport. patsnap.com A reduction in the efficiency of these uptake mechanisms is a recognized strategy for bacterial resistance. patsnap.com This can be due to mutations that alter the components of the transport machinery or changes in the membrane potential that reduce the driving force for drug entry. Furthermore, bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively expel antibiotics from the cell, thus preventing them from reaching their ribosomal target. patsnap.com
Role of Phosphatidylinositol-4-phosphate (PI4P) and Flippases (Neo1/ATP9A) in Eukaryotic Cell Entry
While the primary focus of antibiotic action is on bacterial cells, the mechanisms of neomycin entry into eukaryotic cells are also of significant interest, particularly in understanding the drug's toxicity. Recent research has elucidated a novel pathway for neomycin uptake in eukaryotes that is dependent on the phospholipid phosphatidylinositol-4-phosphate (PI4P). nih.govbiorxiv.org
In eukaryotic cells, PI4P is typically located in the cytosolic leaflet of the plasma membrane. nih.gov However, under certain conditions, it can be exposed on the extracellular leaflet, where it acts as a receptor for neomycin. nih.govbiorxiv.org The polycationic nature of neomycin allows it to bind to the negatively charged PI4P, concentrating the drug on the cell surface and facilitating its endocytic uptake. nih.govbiorxiv.org
The exposure of PI4P on the cell surface is regulated by a class of proteins called P4-ATPase flippases, specifically Neo1 in yeast and its human ortholog ATP9A. nih.govbiorxiv.orgnih.gov These flippases are responsible for transporting PI4P from the lumenal leaflet of the Golgi apparatus back to the cytosolic leaflet, a crucial step in maintaining membrane asymmetry. nih.govbiorxiv.org Loss of function of Neo1 or ATP9A leads to the secretion of PI4P to the extracellular leaflet of the plasma membrane. nih.govbiorxiv.org This, in turn, renders the cells hypersensitive to neomycin due to the increased uptake of the drug. nih.govbiorxiv.orgnih.gov
| Component | Function | Impact on Neomycin Sensitivity |
|---|---|---|
| Phosphatidylinositol-4-phosphate (PI4P) | Acts as an extracellular receptor for neomycin. | Exposure on the cell surface increases neomycin uptake and sensitivity. |
| Neo1/ATP9A (P4-ATPase Flippases) | Maintains PI4P asymmetry by flipping it to the cytosolic leaflet of the Golgi. | Functional Neo1/ATP9A prevents PI4P exposure, conferring resistance to neomycin. |
| Loss of Neo1/ATP9A function | Leads to PI4P exposure on the extracellular surface. | Results in hypersensitivity to neomycin. |
This mechanism provides a molecular explanation for the cell-type-specific toxicity of neomycin and highlights the importance of phosphoinositide homeostasis in determining cellular sensitivity to this antibiotic. nih.govbiorxiv.org
Biosynthesis and Biotechnological Production
Microbial Origin and Isolation from Streptomyces fradiae and Streptomyces albogriseus
Neomycin was first discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier. wikipedia.org The antibiotic is a secondary metabolite produced naturally by the Gram-positive bacterium Streptomyces fradiae. wikipedia.orgtaylorandfrancis.com Strains of Streptomyces albogriseus have also been identified as producers of neomycin. wikipedia.org The production of neomycin by these soil-dwelling actinomycetes requires specific nutrient conditions and is typically carried out under submerged aerobic fermentation. wikipedia.org Following fermentation, the neomycin complex, which is a mixture of neomycin B and its epimer neomycin C, is isolated and purified from the bacterial culture. wikipedia.org Neomycin B is the major active component of this mixture. nih.gov
Enzymatic Pathways and Intermediates
The biosynthesis of neomycin B is a multi-step process orchestrated by a series of dedicated enzymes encoded by a gene cluster within the producing organism. rsc.orgnih.gov The pathway begins with precursors from primary metabolism and involves the assembly and modification of aminosugars and the central aminocyclitol core, 2-deoxystreptamine (B1221613).
A key enzyme in the neomycin B biosynthetic pathway is NeoB, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase from Streptomyces fradiae. nih.gov This enzyme plays a crucial role in two distinct steps of the pathway, acting on two different substrates. nih.gov The three-dimensional structure of NeoB has been determined, revealing a fold typical of the "aspartate aminotransferase" family. nih.gov However, it possesses an additional three-stranded antiparallel β-sheet that contributes to the dimer interface. nih.gov Structural studies of NeoB in complex with its substrates have provided insights into how its active site can accommodate different molecules, which is a critical aspect of its dual function in the biosynthesis of neomycin B. nih.gov
The neomycin biosynthetic pathway involves the action of N-acetylglucosaminyltransferases. researchgate.netnih.gov Research has identified two distinct N-acetylglucosaminyltransferases in neomycin biosynthesis: NeoD (also referred to as Neo8) and NeoK (also known as Neo15). nih.govrsc.org Neo8 is responsible for the transfer of an N-acetylglucosamine moiety to 2-deoxystreptamine early in the pathway. rsc.org In contrast, Neo15 acts later in the pathway, transferring an N-acetylglucosamine to ribostamycin. rsc.org The involvement of an N-acetylglucosaminyltransferase designated as NeoM has also been noted in the neomycin biosynthetic pathway. researchgate.net
KanF is a UDP-glucosyltransferase from the kanamycin-producing organism Streptomyces kanamyceticus. researchgate.netuniprot.org While not native to the neomycin pathway, its function provides insights into the glycosylation steps of aminoglycoside biosynthesis. KanF can utilize both UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-glucose as sugar donors to glycosylate the 2-deoxystreptamine core, leading to the formation of paromamine and 2'-deamino-2'-hydroxyparomamine, respectively. nih.govbiorxiv.org This demonstrates the potential for substrate flexibility in these types of enzymes, a feature that can be exploited in pathway engineering. The homology between enzymes like KanF and those in the neomycin pathway, such as NeoM, has been a subject of study to understand their evolutionary and functional relationships. researchgate.net
The biosynthesis of neomycin B relies on the assembly of several key building blocks. The central scaffold of the molecule is 2-deoxystreptamine (2-DOS), an aminocyclitol derived from glucose-6-phosphate. researchgate.net The formation of 2-DOS itself is a multi-step enzymatic process. rsc.orgnih.govresearchgate.net Another critical precursor is neamine (B104775) (also known as neomycin A), which consists of a 2-DOS ring linked to a D-neosamine sugar. wikipedia.org Neamine is formed early in the pathway and serves as an intermediate for subsequent glycosylation steps that ultimately lead to the formation of neomycin B. researchgate.net The entire neomycin B molecule is composed of four linked moieties: D-neosamine, 2-deoxystreptamine, D-ribose, and L-neosamine. wikipedia.org
Genetic Manipulation and Pathway Engineering for Novel Derivatives
The elucidation of the neomycin biosynthetic gene cluster has opened avenues for genetic manipulation and pathway engineering to produce novel aminoglycoside derivatives. nih.gov This approach, often termed combinatorial biosynthesis, involves modifying the genetic makeup of the producing organism to alter the structure of the final product. nih.gov
One strategy involves the heterologous expression of genes from other antibiotic biosynthetic pathways into the neomycin producer. For instance, introducing genes responsible for the biosynthesis of the amino hydroxybutyrate (AHB) moiety from Bacillus circulans into S. fradiae has been proposed to create N1-AHB-Neomycin B, a derivative designed to be less susceptible to inactivation by bacterial resistance enzymes. nih.gov Similarly, the introduction of genes for 3'-deoxygenation from the lividomycin pathway in Streptomyces lividus could lead to the production of 3'-deoxy-neomycin B. nih.gov
Pathway engineering has also been employed to optimize the composition of the neomycin produced. Neomycin C is a stereoisomer of neomycin B that is considered an impurity with lower antimicrobial potency. nih.gov Overexpression of a mini-gene cluster containing neoN (an epimerase that converts neomycin C to B), metK (a SAM synthetase), and regulatory genes (neoG and neoH) in S. fradiae has been shown to effectively reduce the proportion of neomycin C while increasing the yield of neomycin B. nih.gov
These genetic engineering strategies highlight the potential to create new aminoglycoside antibiotics with improved properties, such as enhanced activity against resistant pathogens or reduced toxicity. nih.gov
Synthetic Modifications and Structure Activity Relationship Sar Studies
Strategic Design of Neomycin B Analogs to Probe Binding and Activity
The strategic design of neomycin B analogs is a cornerstone of efforts to overcome the challenges of bacterial resistance and toxicity. A key approach involves derivatizing neomycin B to investigate the structure-activity relationship (SAR) against bacteria that have developed resistance, particularly those equipped with aminoglycoside-modifying enzymes (AMEs). nih.gov
One of the primary goals is to create modifications that hinder the action of these enzymes without compromising the antibiotic's ability to bind to its ribosomal RNA target. Molecular modeling studies are often employed to understand how neomycin and its analogs fit into the binding pockets of both the bacterial ribosome and the various AMEs. nih.govresearchgate.net This allows for a rational design process where modifications are placed at positions that are critical for enzymatic inactivation but less so for antibacterial activity.
A significant focus has been on modifying the 5"-position of neomycin B. This site is particularly attractive for several reasons: the 5"-hydroxyl is the only primary hydroxyl group in the molecule, allowing for regioselective chemical changes. Furthermore, molecular modeling and previous SAR studies have indicated that diverse functional groups can be attached at this position without significantly impeding antibacterial activity. nih.gov The synthetic strategies are typically designed to be straightforward, enabling the creation of a library of derivatives for efficient screening and subsequent larger-scale synthesis of promising candidates. nih.gov
Site-Specific Chemical Modifications
Neomycin B is a pseudotetrasaccharide consisting of four rings. Ring I (D-neosamine) and Ring II (2-deoxystreptamine) together form the neamine (B104775) core, which is essential for ribosomal binding. Rings III (D-ribose) and IV (L-neosamine) are attached to Ring II. Modifications to the peripheral rings, Ring I and particularly Ring IV, have been explored to understand their role in activity and resistance.
Molecular modeling studies suggest that the recognition of the neamine core by AMEs is often sufficient for these enzymes to inactivate aminoglycoside derivatives, even those bearing diverse modifications on Rings III and IV. nih.gov This indicates that while modifications on these outer rings can influence activity, they may not be sufficient on their own to overcome established resistance mechanisms that target the neamine portion of the molecule. For instance, derivatizing neomycin with modifications at the 5"-position (on Ring III) has been a valuable strategy for investigating SAR against resistant bacteria and probing the efficacy of avoiding modifications by enzymes like aminoglycoside phosphotransferases (APH) that target the 3'-hydroxyl group (on Ring I). nih.gov
The 2-deoxystreptamine (B1221613) (2-DOS) core, also known as Ring B or Ring II, is a critical component for the binding of aminoglycosides to the ribosomal A site. It serves as the scaffold to which the other sugar rings are attached. Alterations of this central subunit have been a key strategy in the development of new aminoglycoside analogs. Modifications are designed to interfere with the binding of AMEs or ribosomal methyltransferases, two major sources of bacterial resistance, while preserving or enhancing affinity for the bacterial ribosome.
For the broader class of 4,5-disubstituted 2-DOS aminoglycosides, which includes neomycin B, modifications at the N1 position have been particularly fruitful. The introduction of a (S)-4-amino-2-hydroxybutyryl (HABA) group at the N1 position of the 2-DOS ring is a clinically validated strategy for overcoming resistance. This modification is known to protect against the action of several AMEs.
The 5"-position on the ribose ring (Ring III) of neomycin B has been a focal point for synthetic modification due to the presence of a regioselectively accessible primary hydroxyl group. nih.gov This allows for the development of facile synthetic protocols to produce a library of neomycin B derivatives with diverse functionalities. nih.gov The goal of these modifications is to probe the SAR against resistant bacteria and potentially enhance antibacterial activity. nih.gov
A diversity-oriented synthesis approach has been used, starting with the conversion of the 5"-hydroxyl group to an azide. This azido group then serves as a versatile handle for introducing various structural moieties via "click" chemistry (1,3-dipolar cyclization with alkynes) or by reduction to an amino group followed by coupling with carboxylic acids or amino acids. nih.gov
Studies on these 5"-modified analogs have shown that a range of substituents, including alkyl, aryl, and amino acid groups, can be attached. The antibacterial activity of these derivatives varies depending on the nature of the substituent. For example, derivatives with a negatively charged carboxylate group tend to show much lower antibacterial activity. nih.gov In contrast, some analogs with amino acid attachments, such as those with glycine or alanine, demonstrated levels of antibacterial activity similar to the parent compound. nih.gov On average, many 5"-modified neomycin derivatives appear to be more active against Gram-positive bacteria like S. aureus than Gram-negative bacteria such as E. coli. nih.gov
| Compound | Modification at 5"-Position | S. aureus (ATCC 25923) | E. coli (ATCC 25922) |
|---|---|---|---|
| Neomycin B | -OH (Parent) | 0.5 | 2 |
| Analog 1 | -N3 | 4 | 16 |
| Analog 2 | -NH-Glycine | 1 | 8 |
| Analog 3 | -NH-L-Alanine | 1 | 8 |
| Analog 4 | -NH-L-Proline | 1 | 8 |
| Analog 5 | -NH-CO-(CH2)2-COOH | >64 | >64 |
The introduction of an (S)-4-amino-2-hydroxybutyryl (l-HABA) group at the N1 position of the 2-deoxystreptamine ring is a clinically significant modification for aminoglycosides. This alteration has been shown to be effective in protecting against the action of certain aminoglycoside-modifying enzymes. While extensively studied in other aminoglycosides like kanamycin (B1662678) and sisomicin, this modification has also been applied to neomycin B. nih.gov The presence of the l-HABA side chain can sterically hinder the approach of AMEs that would otherwise modify adjacent amino or hydroxyl groups, thereby restoring antibacterial activity in resistant strains. nih.gov
The primary amino groups at the 6'-position (on Ring I) and 6'''-position (on Ring IV) are common sites for inactivation by aminoglycoside acetyltransferases (AACs), particularly the AAC(6') class of enzymes. To circumvent this resistance mechanism, neomycin B derivatives carrying N-(2-hydroxyethyl) modifications at either the 6'- and/or 6'''-positions have been synthesized.
Advanced Synthetic Methodologies for Neomycin B Derivatives
The complex and polyfunctional nature of neomycin B presents a significant challenge for regioselective modification. To address this, chemists have employed a range of advanced synthetic techniques that allow for the specific alteration of designated functional groups within the aminoglycoside structure.
Mitsunobu Reaction and Click Chemistry Approaches
The Mitsunobu reaction has proven to be a valuable tool for the modification of neomycin B, particularly for the selective dehydration of the ido ring to form a talo epoxide. This reaction, typically employing triphenylphosphine (TPP) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD), proceeds under carefully controlled conditions. This epoxide serves as a versatile intermediate for further derivatization.
Furthermore, the principles of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been effectively combined with other synthetic transformations to generate novel neomycin B analogues. For instance, the epoxide or aziridine intermediates derived from Mitsunobu reactions can be ring-opened with an azide source. The resulting azido-neomycin B derivative can then be readily coupled with a variety of terminal alkynes through CuAAC to introduce diverse functionalities, such as triazole rings bearing different substituents. This modular approach allows for the rapid generation of a library of neomycin B derivatives for biological screening. A notable advantage of this combined strategy is the ability to perform these modifications without the need for extensive O-protecting groups, streamlining the synthetic process.
Chemoselective Deoxygenation Reactions
Chemoselective deoxygenation of hydroxyl groups is a critical strategy for modifying the structure of neomycin B and studying the role of specific hydroxyls in its biological activity. A key challenge lies in achieving regioselectivity due to the presence of multiple hydroxyl groups with similar reactivity. One effective method for the deoxygenation of secondary alcohols is the Barton-McCombie reaction. This radical-based method involves the conversion of the target hydroxyl group into a thiocarbonyl derivative, such as a xanthate or a thionoester. Subsequent treatment with a radical initiator, like azobisisobutyronitrile (AIPC), and a hydrogen atom donor, typically tributyltin hydride (Bu₃SnH), results in the reductive cleavage of the C-O bond, replacing the hydroxyl group with a hydrogen atom.
In the context of aminoglycoside synthesis, a notable application of chemoselective deoxygenation is the Garegg-Samuelsson reaction. This method has been utilized in synthetic strategies aimed at creating novel aminoglycoside analogues. The ability to selectively remove hydroxyl groups at specific positions allows for the investigation of their influence on target binding and resistance mechanisms. For example, deoxygenation at positions known to be targets for inactivating enzymes can lead to derivatives with enhanced activity against resistant bacterial strains.
Aptamer Protective Group Strategies for Regioselective Modification
A significant advancement in the regioselective modification of neomycin B involves the use of RNA aptamers as non-covalent protective groups. Aptamers are short, single-stranded nucleic acid sequences that can fold into specific three-dimensional structures and bind to target molecules with high affinity and specificity. By binding to specific regions of the neomycin B molecule, an RNA aptamer can selectively shield certain amino or hydroxyl groups from chemical reaction, thereby directing modification to the unprotected sites.
This innovative strategy has been successfully employed for the one-step regioselective transformation of neomycin B with high efficiency (>99% regioselectivity) nih.gov. The aptameric protective group (APG) approach is compatible with a variety of reagents and reaction conditions, facilitating the synthesis of novel derivatives that would be challenging to obtain through traditional protecting group chemistry. This technique has expanded the scope of accessible neomycin B analogues, providing valuable tools for probing SAR and developing new therapeutic agents.
Impact of Structural Changes on Target Selectivity and Biological Activity
Modulation of Ribosomal Selectivity (Bacterial vs. Eukaryotic/Mitochondrial Ribosomes)
A primary goal in the development of new aminoglycoside antibiotics is to enhance their selectivity for bacterial ribosomes over their eukaryotic and mitochondrial counterparts to minimize toxicity. Neomycin B is known to have a higher affinity for the human mitochondrial ribosome compared to some other aminoglycosides, which contributes to its potential for ototoxicity organicreactions.org.
Synthetic modifications at various positions on the neomycin B scaffold have been shown to modulate this selectivity. For instance, modifications at the N6' and N6''' positions can enhance target selectivity without significantly compromising antibacterial activity organicreactions.org. Similarly, substitution at the 4'-O-position can also influence ribosomal selectivity. By employing cell-free translation assays with a series of wild-type and hybrid ribosomes containing either prokaryotic or eukaryotic decoding A sites, researchers can precisely measure the impact of these modifications on target engagement organicreactions.org.
| Modification Position | Example Substituent | Impact on Ribosomal Selectivity |
| N6' | 2-hydroxyethyl | Increased selectivity for bacterial ribosomes |
| N6''' | 2-hydroxyethyl | Increased selectivity for bacterial ribosomes |
| 4'-O | Ethyl | Comparable effect on selectivity to similar paromomycin derivatives |
This table summarizes the general impact of substitutions at key positions on the ribosomal selectivity of neomycin B derivatives.
Correlation between Molecular Conformation and Antitranslational Potency
The three-dimensional conformation of neomycin B is crucial for its binding to the ribosomal RNA A-site and its subsequent inhibition of protein synthesis. Studies have shown that the remarkable flexibility of the aminoglycoside scaffold allows it to adapt to the specific spatial and electronic requirements of different biological receptors nih.gov. This conformational adaptability plays a significant role in its broad-spectrum activity.
Research comparing neomycin with a conformationally restricted analog, where the 2'-nitrogen is covalently linked to the 5''-carbon, has highlighted the importance of this flexibility. The conformationally restricted analog exhibited significantly lower bactericidal and antitranslational potency researchgate.net. This suggests that the ability of neomycin to adopt an optimal conformation upon binding to the ribosome is directly correlated with its inhibitory activity. Time-resolved fluorescence anisotropy studies have further indicated that the enhanced antitranslational potency of neomycin is associated with a greater drug-induced reduction in the mobility of key nucleotides within the rRNA A-site researchgate.net. This underscores the intricate relationship between the molecular conformation of neomycin B derivatives and their ability to disrupt bacterial protein synthesis.
| Compound | MIC (mg/liter) vs. E. coli DH5α | IC₅₀ (nM) for Translation Inhibition |
| Neomycin | 1.9 | 50 ± 9 |
| Conformationally Restricted Neomycin | 119 | 1,100 ± 132 |
This table illustrates the significant difference in antibacterial and antitranslational activity between neomycin and a conformationally restricted analog, highlighting the importance of molecular conformation. Data sourced from researchgate.net.
Conjugation Strategies and Multivalent Approaches
Conjugation of neomycin B to other molecules has been explored as a strategy to enhance its binding affinity and specificity for nucleic acid targets. These multivalent approaches aim to create hybrid molecules with improved therapeutic potential.
Neomycin-Nucleic Acid Conjugates (e.g., Peptide Nucleic Acid, Oligoarginine)
The covalent attachment of neomycin to oligonucleotides has been shown to enhance the stability of the resulting duplex with a target RNA sequence. nih.gov For instance, incorporating a neomycin molecule at the C5-position of a 2'-deoxyuridine within an oligonucleotide complementary to the alpha-sarcin loop RNA sequence resulted in a significant increase in the melting temperature (ΔTm = 6 °C) of the duplex. nih.gov This enhanced stability is primarily due to the favorable enthalpic contribution of neomycin binding within the duplex groove. nih.gov Such neomycin-oligonucleotide conjugates (N-Ag-C) offer a versatile platform for the sequence-specific targeting of RNA. nih.gov
Conjugation of neomycin B with oligoarginine peptides has also been investigated to create potent anti-HIV agents. nih.gov These aminoglycoside-arginine conjugates (AACs) have been shown to inhibit HIV-1 infectivity by interfering with the interaction between the viral envelope protein gp120 and the cellular CXCR4 receptor. nih.gov Structure-activity relationship studies revealed that the number of arginine residues is crucial for antiviral activity, with the hexa-arginine-neomycin conjugate being the most potent among the tested compounds. nih.gov
Dimeric Neomycin Constructs and Linker Length Effects on DNA Recognition
Dimerization of neomycin B has proven to be an effective strategy for significantly enhancing its binding affinity for DNA, particularly for AT-rich sequences. nih.govnih.gov These dimeric constructs consist of two neomycin units connected by a flexible linker.
The length of the linker plays a critical role in the DNA recognition and binding affinity of these dimers. nih.govnih.gov Studies have shown that neomycin dimers with longer linkers, specifically those with 16 to 22 atoms, exhibit a 30- to 50-fold higher affinity for AT-rich DNA sequences compared to monomeric neomycin. nih.gov Isothermal titration calorimetry (ITC) and fluorescent intercalator displacement (FID) assays have demonstrated that the highest binding affinity for B*-form AT-rich DNA is achieved with linker lengths of 18 to 19 atoms, resulting in binding constants of approximately 10⁸ M⁻¹. nih.govnih.gov In contrast, dimers with shorter linkers show weaker or nonspecific binding. nih.gov
The binding of these neomycin dimers to DNA is a complex process, often exhibiting two sets of binding sites. The initial binding event is primarily entropically driven with a 1:1 stoichiometry (dimer:DNA), while the second is enthalpically driven with a stoichiometry of about 3:1. nih.gov
| Linker Length (atoms) | Relative Binding Affinity to AT-rich DNA | Binding Constant (M⁻¹) |
| 12 | Weak/Nonspecific | - |
| 16-22 | 30-50 fold higher than neomycin | - |
| 18-19 | Optimal | ~10⁸ |
Integration with DNA-Binding Moieties (Minor Groove Binders, Intercalators)
To further enhance the DNA targeting capabilities of neomycin, it has been conjugated with other DNA-binding motifs, such as minor groove binders and intercalators. nih.gov This approach aims to create hybrid molecules that can interact with DNA through multiple binding modes, leading to higher affinity and selectivity.
Conjugation of neomycin with various intercalating agents, such as pyrene, anthraquinone, naphthalene diimide, and BQQ, has been shown to significantly increase the binding affinity for DNA triplex structures. nih.govnih.gov The binding affinity of these intercalator-neomycin conjugates for poly(dA)·2poly(dT) was found to increase with the surface area of the intercalator moiety. nih.gov For example, the BQQ-neomycin conjugate exhibited a binding constant of (2.7 ± 0.3) x 10⁸ M⁻¹, which is nearly 1000-fold greater than that of neomycin alone. nih.gov These conjugates are thought to bind through a dual recognition mode, involving both groove binding by the neomycin portion and intercalation by the aromatic moiety. nih.gov
The integration of neomycin with minor groove binders is another promising strategy. nih.gov While neomycin itself acts as a groove binder, nih.govnih.gov its conjugation with classic minor groove binders could lead to molecules with enhanced sequence specificity and affinity for duplex DNA.
| Conjugate | Intercalator Moiety | Enhancement in Binding Affinity to G-quadruplex (vs. Neomycin) |
| Anthraquinone-neomycin | Anthraquinone | 253-fold |
| BQQ-neomycin | Benzo[i]pyrrolo[3,2-b]quinoline | 422-fold |
Advanced Analytical Methodologies in Neomycin B Research
Spectroscopic and Calorimetric Techniques
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. youtube.com In Neomycin B research, SPR is employed to characterize the kinetics of its binding to macromolecules such as proteins and nucleic acids. The method involves immobilizing one molecule (the ligand) on a sensor chip and flowing a solution containing the other molecule (the analyte) over the surface. youtube.com Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle, providing real-time data on the association and dissociation phases of the interaction. youtube.comyoutube.com
From the resulting sensorgram, key kinetic parameters can be calculated: the association rate constant (kₐ), the dissociation rate constant (kⅆ), and the equilibrium dissociation constant (Kₗ). nih.gov The Kₗ value, calculated as the ratio of kⅆ to kₐ, is a measure of the binding affinity. nih.gov
A notable study investigated the interaction between neomycin and Bovine Serum Albumin (BSA) using SPR. nih.govnih.gov In this research, BSA was immobilized on the sensor chip, and neomycin solutions of varying concentrations were injected. The analysis yielded dose-response sensorgrams that demonstrated a high affinity between neomycin and BSA. nih.gov By conducting the experiments at different temperatures, thermodynamic parameters were also elucidated, revealing that the binding process was entropy-driven and primarily involved Van der Waals forces and hydrogen bonds. nih.govnih.gov
Table 1: Kinetic and Thermodynamic Parameters of Neomycin-BSA Interaction via SPR
| Parameter | Value | Temperature (°C) |
|---|---|---|
| Kₗ (Equilibrium Dissociation Constant) | 4.96 x 10⁻⁷ M | 40 |
| ΔH° (Enthalpy Change) | -11.14 kJ/mol | 25-40 |
| ΔS° (Entropy Change) | 77.15 J/mol·K | 25-40 |
| ΔG° (Gibbs Free Energy Change) | -34.11 kJ/mol | 25 |
Data sourced from studies on neomycin's interaction with Bovine Serum Albumin. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For Neomycin B, NMR studies have been crucial in understanding its structure, its protonation states, and the structural changes it undergoes upon binding to its RNA targets. nih.govnih.gov
Multinuclear NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, have been used to accurately determine the individual pKₐ values of the six amino groups of neomycin. nih.govacs.org These values are critical as the protonation state of neomycin dictates its charge distribution and, consequently, its ability to bind electrostatically to the negatively charged phosphate (B84403) backbone of RNA. The titration of neomycin across a range of pH values while monitoring the chemical shifts of reporter nuclei allows for the determination of these pKₐ values from the inflection points of the resulting sigmoidal curves. acs.org
Furthermore, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are used to probe the solution structure of Neomycin B when complexed with RNA. nih.gov A recent study combined native top-down mass spectrometry with ¹H NMR spectroscopy to resolve the intricate binding of Neomycin B to the aptamer domain of a neomycin-sensing riboswitch. nih.gov The NMR data revealed that all major changes in the aptamer's structure are induced upon the binding of the very first neomycin molecule, with subsequent binding events further stabilizing the complex. nih.gov
Table 2: Individual pKₐ Values of Neomycin B Amino Groups Determined by NMR
| Nitrogen Atom | Average pKₐ Value (from ¹H, ¹³C, ¹⁵N NMR) |
|---|---|
| N-1 | 8.08 |
| N-3 | 6.86 |
| N-2' | 7.98 |
| N-6' | 8.65 |
| N-2''' | 8.03 |
| N-6''' | 8.76 |
Data represents average values calculated from ¹H, ¹³C, and ¹H-¹⁵N HMBC NMR spectroscopic data. nih.gov
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is exceptionally sensitive to the chiral structure of macromolecules like nucleic acids. mdpi.com This technique is widely used to monitor conformational changes in DNA and RNA upon the binding of ligands such as Neomycin B. mdpi.comnih.gov
The CD spectrum of A-form RNA, a common conformation for RNA helices, typically shows a strong positive band around 260-266 nm and a strong negative band around 208-210 nm. nih.gov Studies on the binding of neomycin to a 171-mer RNA from the packaging region of HIV-1 demonstrated that neomycin binding induces a significant change in the RNA's CD spectrum, specifically intensifying the negative band at 208 nm. nih.govnih.gov This spectral change confirms that neomycin induces a structural alteration in the RNA upon binding. nih.gov
Table 3: Summary of Neomycin B-Nucleic Acid Interaction Studies by CD
| Nucleic Acid Target | Key Observation | Derived Parameter |
|---|---|---|
| HIV-1 ψ-RNA | Intensification of the negative CD band at 208 nm, indicating a structural change. nih.govnih.gov | Binding Constant (K) = 4.4 x 10⁵ M⁻¹ nih.gov |
| poly(A) | Spectral changes upon titration indicated a binding ratio. | Stoichiometry = 1 neomycin per 10 adenine (B156593) bases mdpi.com |
| d(TG₄T) G-quadruplex | No change in parallel conformation, but changes in signal intensity were observed. frontiersin.org | N/A |
UV-Vis spectroscopy is a fundamental technique used to study the stability of nucleic acids through thermal denaturation or "melting" experiments. The absorbance of UV light by nucleic acids at 260 nm increases as the double-stranded structure melts into single strands, a phenomenon known as the hyperchromic effect. The temperature at which half of the structure is denatured is defined as the melting temperature (Tₘ).
In Neomycin B research, UV thermal denaturation studies are performed to assess how the binding of the aminoglycoside affects the thermal stability of its target nucleic acid. An increase in the Tₘ of the nucleic acid in the presence of Neomycin B indicates that the drug stabilizes the structure.
A study on the binding of neomycin to a 171-mer HIV-1 RNA fragment involved monitoring the absorbance at 260 nm while increasing the temperature from 20°C to 80°C. nih.gov The RNA alone exhibited five distinct melting transitions. nih.govnih.gov Upon the addition of neomycin, the temperatures of the first two transitions (T₁ and T₂) were observed to increase, indicating that neomycin binding specifically stabilized the corresponding structural domains of the RNA. nih.gov
Table 4: Effect of Neomycin B on the Melting Temperatures (Tₘ) of HIV-1 ψ-RNA
| Drug/RNA Ratio (r) | T₁ (°C) | T₂ (°C) | T₃ (°C) | T₄ (°C) | T₅ (°C) |
|---|---|---|---|---|---|
| 0 (RNA alone) | 28.2 | 37.2 | 47.4 | 55.5 | 60.8 |
| 0.3 | 31.0 | 38.0 | 47.4 | 55.5 | 60.8 |
| 0.6 | 31.0 | 38.0 | 47.4 | 55.5 | 60.8 |
Data shows that only the first two melting transitions are affected by neomycin binding. nih.gov
Isothermal Titration Calorimetry (ITC) is a premier biophysical technique that provides a complete thermodynamic characterization of a binding interaction in a single experiment. harvard.edumalvernpanalytical.com It directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule is titrated into a solution containing its binding partner. malvernpanalytical.comwikipedia.org
The resulting data can be analyzed to determine the binding affinity (Kₐ or its reciprocal, Kₗ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). wikipedia.org From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation ΔG = ΔH - TΔS = -RTln(Kₐ). harvard.edu This comprehensive thermodynamic profile is invaluable for understanding the driving forces behind the Neomycin B-target interaction, whether it is enthalpy-driven (e.g., hydrogen bonding) or entropy-driven (e.g., hydrophobic interactions, release of counter-ions).
ITC has been employed to evaluate the energetics of Neomycin B binding to various RNA targets, including models of the bacterial ribosomal A-site and neomycin-sensing riboswitches. nih.govnih.gov For instance, previous ITC studies on a riboswitch aptamer, fitted with a two-site binding model, yielded Kₗ values in the low micromolar range, quantifying the affinity of the interaction. nih.gov The ability of ITC to dissect the binding event into its enthalpic and entropic components provides a deeper understanding of the molecular recognition process. nih.gov
Table 5: Thermodynamic Parameters for Neomycin B Binding to a Riboswitch Aptamer (Two-Site Model)
| Binding Site | Kₗ (μM) |
|---|---|
| Site 1 (Motif A) | 0.4 ± 0.6 |
| Site 2 (Motif B) | 3.1 ± 1.5 |
Data obtained from fitting ITC results. nih.gov
Time-resolved fluorescence anisotropy is a sophisticated fluorescence spectroscopy technique that provides information on the rotational motion and local flexibility of molecules on the picosecond to nanosecond timescale. nih.gov The method involves exciting a sample with a short pulse of polarized light and then measuring the parallel and perpendicular components of the emitted fluorescence over time. The rate at which the fluorescence anisotropy decays is related to the rotational correlation time of the fluorescent probe, which in turn reflects the size, shape, and local flexibility of the molecule or complex it is attached to. nih.gov
While direct studies specifically applying this technique to Neomycin B hydrochloride are not widely reported in the literature, its application holds significant potential for Neomycin B research. By covalently attaching a fluorescent probe to a specific nucleotide within or near the neomycin binding site on an RNA molecule, one could directly assess changes in nucleotide mobility upon drug binding.
A decrease in the mobility of the probe (i.e., a longer rotational correlation time) upon the addition of Neomycin B would indicate that the binding event restricts the conformational freedom of that particular region of the RNA. Conversely, an increase in mobility might suggest a drug-induced conformational change that enhances local flexibility. This technique could therefore provide unparalleled dynamic insights into the drug-RNA interface, complementing the static structural information obtained from methods like NMR and the thermodynamic data from ITC. nih.gov
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry for RNA-Ligand Complexes
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry (MS) has emerged as a powerful tool for investigating the intricate interactions between Neomycin B and its primary cellular target, ribonucleic acid (RNA). This high-resolution mass spectrometry technique allows for the precise determination of the stoichiometry and binding affinity of Neomycin B-RNA complexes.
Native top-down mass spectrometry, often performed on FT-ICR instruments, has been instrumental in characterizing the binding of Neomycin B to various RNA constructs, including neomycin-sensing riboswitch aptamers. csic.esnih.gov Research has demonstrated that this approach can identify specific binding motifs within the RNA sequence and quantify the relative occupancy of these sites by Neomycin B. nih.gov
Studies utilizing FT-ICR MS have revealed that Neomycin B can bind to multiple sites on an RNA molecule, and the stoichiometry of this binding can be complex. For instance, data from collisionally activated dissociation (CAD) of RNA-Neomycin B complexes has identified multiple binding motifs and provided insights into the occupancy of these sites at different ligand-to-RNA ratios. nih.gov This technique is particularly advantageous as it requires minimal sample amounts and does not necessitate isotopic labeling. The high resolution of FT-ICR MS is crucial for resolving the signals of the free RNA and the various RNA-ligand complexes, providing a detailed picture of the binding landscape.
Key Research Findings from FT-ICR Mass Spectrometry:
| RNA Target | Key Findings |
| Neomycin-sensing riboswitch aptamer | Identification of multiple binding motifs; Characterization of 1:1, 1:2, and 1:3 RNA-Neomycin B complexes. nih.gov |
| Small model hairpin RNAs | Neomycin B binding involves interactions with both nucleobases and 2'-OH groups. researchgate.net |
| HIV-1 Rev response element (RRE) RNA | Identification of four distinct binding motifs, with a purine-rich internal loop showing the highest affinity. researchgate.net |
Chromatographic and Electrophoretic Approaches
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Residue Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method widely employed for the quantification of Neomycin B and the analysis of its residues in various matrices. This technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry.
LC-MS/MS methods have been developed and validated for the determination of Neomycin B residues in food products like honey and in biological samples such as human serum. researchgate.netchromatographyonline.com These methods typically involve a sample preparation step, such as solid-phase extraction (SPE), to isolate and concentrate the analyte, followed by chromatographic separation and MS/MS detection. chromatographyonline.com The use of tandem mass spectrometry allows for the selection of specific precursor and product ions, significantly enhancing the selectivity and reducing matrix interference.
Method validation for LC-MS/MS assays for Neomycin B typically includes assessment of linearity, precision (repeatability and reproducibility), accuracy, and the limit of quantification (LOQ). researchgate.net For instance, a validated method for neomycin in human serum using hydrophilic interaction chromatography (HILIC) coupled with ESI-MS/MS reported a lower limit of quantification of 100 ng/ml. chromatographyonline.com Such methods are crucial for pharmacokinetic studies and for ensuring food safety by monitoring antibiotic residues.
Performance Characteristics of a Validated LC-MS/MS Method for Neomycin B in Honey:
| Parameter | Result |
| Linearity (Correlation Coefficient) | >0.9951 |
| Precision (R.S.D.) | 11.5% - 18.7% |
| Accuracy (Bias) | -10.9% to -20.9% |
Data adapted from a study on neomycin residue analysis in honey. researchgate.net
High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) for Purity Assessment
Due to the lack of a strong chromophore, traditional reversed-phase HPLC with UV detection is not ideal for the analysis of Neomycin B and its related impurities. High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) provides a robust and sensitive alternative for the purity assessment of Neomycin sulfate (B86663). acs.org
This technique separates Neomycin B from its major impurities, including neamine (B104775) (Neomycin A), on a strong anion-exchange column using a potassium hydroxide (B78521) eluent. acs.org The separated compounds are then detected by IPAD, which offers direct and sensitive detection of these non-chromophoric aminoglycosides. acs.org The method has demonstrated good long-term stability and robustness, making it suitable for routine quality control in pharmaceutical manufacturing. acs.org
The resolution between Neomycin B and its closest eluting impurity is a critical parameter in purity assessment. Studies have shown that HPAE-IPAD can achieve excellent resolution, ensuring accurate quantification of impurities. acs.org The method's accuracy has been further demonstrated through spike recovery experiments in various topical formulations, with recoveries typically ranging from 95% to 100%. acs.org
Performance of HPAE-IPAD for Neomycin B Purity Analysis:
| Parameter | Result |
| Retention Time Stability (R.S.D.) | 0.6% over 10 days |
| Peak Area Precision (R.S.D.) | 1.3% (at 10 µM) |
| Spike Recovery (in ointments) | 95% - 100% |
Data from a study on the determination of neomycin sulfate and its impurities. acs.org
Thin Layer Chromatography (TLC) for Biosynthetic Pathway Analysis
Thin Layer Chromatography (TLC) is a versatile and cost-effective technique that has found applications in the analysis of Neomycin B, particularly in monitoring its production during fermentation and in the preliminary analysis of its biosynthetic pathway. While not as quantitative or high-resolution as HPLC, TLC provides a rapid means of separating and identifying compounds in complex mixtures.
In the context of biosynthetic pathway analysis, TLC can be used to monitor the biotransformation of precursors into Neomycin B and its related compounds by the producing organism, Streptomyces fradiae. For instance, TLC combined with bioautography (TLCB) has been utilized to monitor the biotransformation of neomycin by mutant strains of S. fradiae. researchgate.net This technique involves separating the components of a fermentation broth on a TLC plate, followed by overlaying the plate with an agar (B569324) layer seeded with a susceptible indicator organism. Zones of growth inhibition on the agar correspond to the positions of the antibiotic compounds on the chromatogram, allowing for their detection and semi-quantitative estimation.
TLC has also been employed for the separation and identification of neomycin sulfate in pharmaceutical ointments, often in combination with other antibiotics like polymyxin (B74138) B sulfate and bacitracin zinc. researchgate.netnih.gov The development of specific mobile phases and visualization reagents, such as ninhydrin (B49086) spray, allows for the selective detection of neomycin. researchgate.netnih.gov
Gel Electrophoresis for Ribosome and rRNA Mobility Studies
Gel electrophoresis is a fundamental technique used to study the interaction of Neomycin B with its primary molecular targets within the bacterial cell: the ribosome and ribosomal RNA (rRNA). The binding of the positively charged Neomycin B molecule to the negatively charged rRNA backbone induces conformational changes that can be detected as alterations in electrophoretic mobility.
Studies have shown that the binding of Neomycin B to both isolated ribosomes and rRNA results in an increased electrophoretic mobility in polyacrylamide gels. nih.govresearchgate.net This phenomenon is attributed to the stabilization of the ribosome and rRNA structures by neomycin, which restricts their unfolding during electrophoresis and allows for more rapid migration through the gel matrix. nih.govresearchgate.net The progressive increase in mobility with increasing neomycin concentrations suggests the presence of multiple binding sites on the RNA. nih.govresearchgate.net
This technique has also been used to compare the effects of different aminoglycosides on ribosome and rRNA structure. For example, gentamicin (B1671437) produces a similar effect to neomycin, while paromomycin, which differs from neomycin by only one amino group, has a considerably lesser effect on mobility. nih.govresearchgate.net These findings highlight the sensitivity of gel electrophoresis in detecting subtle differences in aminoglycoside-RNA interactions.
Computational Approaches
Computational approaches, including molecular modeling and quantum mechanics calculations, have become indispensable tools in Neomycin B research. These in silico methods provide valuable insights into the molecular basis of Neomycin B's interactions with its biological targets, complementing experimental data and guiding the design of new antibiotic derivatives.
Molecular modeling studies have been employed to investigate the structural activity relationships (SAR) of Neomycin B derivatives. nih.gov By modeling the binding of these derivatives to aminoglycoside-modifying enzymes, researchers can rationalize their observed antibacterial activities and understand mechanisms of resistance. nih.gov
Computational studies have also been used to predict the conformations of RNA-bound Neomycin B and to evaluate the energetic contributions of different types of interactions, such as hydrogen bonding and electrostatic forces, to the binding affinity. researchgate.net Density Functional Theory (DFT) methods have been used to characterize the electronic properties of Neomycin B and its conjugates with nucleobases, providing insights into their reactivity and potential for specific RNA recognition.
Furthermore, NMR and molecular dynamics simulations have revealed the remarkable conformational flexibility of Neomycin B. csic.es This flexibility is thought to be crucial for its ability to adapt to the spatial and electronic requirements of diverse RNA binding pockets and the active sites of resistance enzymes. csic.es
Molecular Docking and Dynamics Simulations of Neomycin-Target Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into the binding mechanisms of small molecules with their biological targets. In the context of neomycin B, these methodologies have been instrumental in elucidating its interaction with various RNA structures, particularly the ribosomal A-site and synthetic riboswitches. These studies reveal the dynamic nature of the binding process and the key molecular forces that govern recognition and affinity.
Detailed Research Findings
Research employing molecular dynamics simulations has revealed that the binding of neomycin to a synthetic N1 riboswitch is a sophisticated two-step process, comprising conformational selection followed by an induced-fit mechanism. nih.gov Initially, neomycin associates with a pre-existing conformation of the riboswitch. nih.gov This is followed by a structural rearrangement in the RNA backbone induced by the ligand's presence in the binding site. nih.gov This two-step binding mechanism, involving both conformational selection and induced fit, has been detailed through multidimensional free-energy profiles. nih.gov Neomycin recognizes a stable upper stem and a U-turn motif in the riboswitch hairpin, and its positioning within the binding site can vary depending on the specific RNA sequence, which in turn can influence the regulatory activity of the riboswitch. nih.gov
The electrostatic complementarity between the positively charged neomycin B and the negatively charged pockets of RNA folds is a primary driver of their interaction. core.ac.uk Docking studies have successfully predicted the binding sites of neomycin B in target RNAs, such as the HIV-1 trans-activation response element (TAR), by positioning the ammonium (B1175870) groups of the aminoglycoside into the electronegative pockets of the RNA. core.ac.uk Subsequent molecular dynamics simulations of these modeled complexes help in refining the understanding of the possible interactions. core.ac.uk
The binding of neomycin B to its RNA targets is primarily mediated by a combination of electrostatic interactions and hydrogen bonding. nih.govresearchgate.net Isothermal titration calorimetry studies have been used to dissect the thermodynamic contributions of these forces, revealing that hydrogen bonding is a principal mechanism for the recognition and binding of neomycin B to the major groove of RNA. nih.gov The inherent conformational adaptability of neomycin B, facilitated by the glycosidic bonds, allows it to achieve an optimal structural fit with diverse RNA targets. researchgate.net
In the context of the ribosomal A-site, neomycin-class aminoglycosides have been shown to bind to and enhance the thermal stability of a model 27-mer RNA oligonucleotide. acs.org The binding is sensitive to both pH and Na+ concentration, underscoring the importance of the electrostatic component of the interaction. acs.org Molecular modeling suggests that neomycin localizes in the major groove of the A-site RNA. researchgate.net
Molecular dynamics simulations have also been employed to study the effects of mutations within the N1 riboswitch on its dynamics and recognition by neomycin. nih.gov These simulations have shown that even single-nucleotide changes can influence the binding process. nih.gov For instance, in the A17G mutant of the N1 riboswitch, a new interaction between the guanine (B1146940) base and neomycin is observed, which stabilizes the base for a significant portion of the simulation time. nih.gov
Furthermore, studies on a T box antiterminator model RNA have identified that neomycin B binds to the bulge nucleotides in a manner dependent on electrostatic interactions. nih.gov This binding results in the displacement of 3–4 monovalent cations, suggesting that the binding site is likely a divalent metal ion-binding site. nih.gov
The binding of neomycin B is not always a simple 1:1 interaction. In the case of a neomycin-sensing riboswitch aptamer, native top-down mass spectrometry and NMR spectroscopy have revealed a complex interplay between binding stoichiometry, multiple binding motifs, and structural changes in the RNA. nih.govnih.gov These studies identified three distinct binding motifs (A, B, and C) and showed that the binding of the first neomycin B molecule can induce major structural changes in the aptamer, regardless of whether it binds to motif A or B. nih.govnih.gov The subsequent binding of additional neomycin B molecules further stabilizes the aptamer structure, suggesting a mechanism for a gradual, dose-dependent cellular response. nih.govnih.gov
Interactive Data Tables
| Aspect of Interaction | Key Finding | Methodology | Reference |
|---|---|---|---|
| Binding Mechanism | A two-step process involving conformational selection followed by induced fit. | Molecular Dynamics Simulations, Multidimensional Free-Energy Profiles | nih.gov |
| Initial Recognition | Neomycin recognizes a stable upper stem and a U-turn motif in the riboswitch hairpin. | Molecular Dynamics Simulations | nih.gov |
| Effect of Mutations | Single-nucleotide changes in the RNA influence the binding process and regulatory activity. | Molecular Dynamics Simulations | nih.govnih.gov |
| Structural Changes | Neomycin binding induces a structural change in the RNA backbone. | Molecular Dynamics Simulations | nih.gov |
| RNA Target | Binding Site Characteristics | Primary Driving Forces | Experimental/Computational Approach | Reference |
|---|---|---|---|---|
| HIV-1 TAR RNA | Negatively charged pockets in the RNA fold. | Electrostatic complementarity. | Molecular Docking, Molecular Dynamics Simulations | core.ac.uk |
| Ribosomal A-Site | Major groove of the RNA. | Electrostatic interactions and hydrogen bonding. | Molecular Modeling, UV Melting Curves, Isothermal Titration Calorimetry | researchgate.netacs.org |
| T Box Antiterminator | Bulge nucleotides, likely a divalent metal ion-binding site. | Electrostatic interactions. | Spectroscopic Assays | nih.gov |
| Neomycin-Sensing Riboswitch | Multiple binding motifs (A, B, and C) with interdependent binding. | Not specified in detail, but involves structural stabilization. | Native Top-Down Mass Spectrometry, NMR Spectroscopy | nih.govnih.gov |
Cellular and Subcellular Transport Mechanisms in Research
Mechanisms of Cellular Uptake in Prokaryotic and Eukaryotic Systems
The initial step in the action of Neomycin B hydrochloride is its entry into the cell, a process that differs significantly between prokaryotic and eukaryotic systems. In bacteria, the positively charged aminoglycoside is initially attracted to the negatively charged outer membrane components like lipopolysaccharides. nih.gov Its transport across the inner membrane is an energy-dependent process linked to the proton motive force. nih.gov
In eukaryotic cells, the uptake is more complex, often involving endocytosis. However, the polycationic nature of neomycin B also allows for direct interactions with the cell membrane, and various modifications have been explored to enhance its delivery.
A significant strategy to improve the cellular uptake of neomycin B is through guanidinylation, the conversion of its primary amino groups to guanidinium (B1211019) groups, creating a derivative known as guanidinoneomycin (B1249474) (GNeo). This modification substantially increases the efficiency of its translocation across cellular membranes compared to the parent aminoglycoside. nih.govacs.org The cellular binding and subsequent uptake of guanidinoneomycin at nanomolar concentrations are critically dependent on interactions with cell surface heparan sulfate (B86663) proteoglycans. nih.govacs.org The number and spatial arrangement of the guanidinium groups on the neomycin core have a significant impact on the efficiency of cellular uptake. nih.gov Studies comparing monomeric and dimeric guanidinoglycosides have established a positive correlation between the valency of guanidinium groups and the efficiency of uptake. nih.gov
The process of guanidinoneomycin internalization often involves the aggregation of heparan sulfate proteoglycans, which is a key step for its endocytic translocation. nih.govacs.org Fluorescently tagged streptavidin has been used as a model cargo to study the uptake of guanidinoneomycin conjugates, confirming the role of heparan sulfate proteoglycan aggregation in this process through flow cytometry and cell-surface FRET analysis. nih.govacs.org
| Modification | Key Interacting Molecule | Effect on Cellular Uptake | Mechanism Highlight |
|---|---|---|---|
| Guanidinylation (to form Guanidinoneomycin) | Heparan Sulfate Proteoglycans | Significantly Enhanced | Aggregation of heparan sulfate proteoglycans leading to endocytosis. nih.govacs.org |
Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and are used to deliver a variety of cargo molecules, including drugs and nanoparticles, into cells. mdpi.comosu.edu The conjugation of therapeutic agents to CPPs is a promising strategy to enhance their intracellular delivery and bioavailability. mdpi.com While direct studies detailing the conjugation of this compound to specific CPPs are emerging, the principles of CPP-mediated delivery are applicable. Guanidinoneomycin itself is considered a non-peptidic molecular transporter and has been presented as an alternative to potentially cytotoxic CPPs. scispace.com
Modifications of guanidinoneomycin-based transporters, such as selective acylation with long alkyl chains, can alter the uptake pathway. acs.org This modification enhances macromolecular cellular uptake with minimal heparan sulfate aggregation, suggesting an alternative pathway that involves hydrophobic interactions influencing membrane curvature to facilitate uptake. acs.org
While endocytosis is a primary mechanism for the cellular entry of many molecules, including aminoglycosides, research has also pointed to the existence of endocytosis-independent pathways. researchgate.net Early studies on CPPs suggested that their internalization was not significantly affected by low temperatures or ATP depletion, indicating a direct physical transfer across the lipid bilayer. acs.org For aminoglycosides, non-selective cation channels have been implicated as a potential route of entry that does not require endocytosis, particularly in cultured renal tubular cells and cochlear outer hair cells. researchgate.netnih.gov This direct translocation across the plasma membrane is an alternative to the more extensively studied endocytic pathways like clathrin- and caveolin-mediated endocytosis, macropinocytosis, and phagocytosis. nih.gov
Neomycin B has a known affinity for specific phospholipid components of cell membranes, particularly phosphoinositides. mdpi.com It binds with high affinity to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and phosphatidylinositol 4-phosphate (PI4P). biorxiv.orgresearchgate.netnih.gov This interaction can interfere with the physiological functions of these lipids, which are crucial for signal transduction and membrane trafficking. mdpi.combiorxiv.org
Recent research has revealed a fascinating interplay between a phospholipid flippase, Neo1, PI4P, and neomycin sensitivity in yeast. nih.govnih.gov Mutations in Neo1 that impair its ability to recognize its substrate can lead to the exposure of PI4P on the extracellular leaflet of the plasma membrane. nih.govnih.gov This exposed PI4P can then act as a receptor for neomycin, facilitating its endocytic uptake and leading to hypersensitivity to the antibiotic. nih.gov This mechanism is conserved in human cells, where a deficiency in the orthologous protein ATP9A also results in PI4P exposure and increased neomycin sensitivity. nih.gov
| Phospholipid | Interaction with Neomycin B | Functional Consequence |
|---|---|---|
| Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) | High-affinity binding. researchgate.netnih.gov | Interference with signal transduction pathways. mdpi.com |
| Phosphatidylinositol 4-phosphate (PI4P) | High-affinity binding; acts as an extracellular receptor when exposed. biorxiv.orgnih.gov | Facilitates endocytic uptake of neomycin, leading to cellular sensitivity. nih.gov |
Emerging Research Avenues and Future Directions
Rational Design of Novel Aminoglycosides to Combat Antimicrobial Resistance
The rise of antibiotic-resistant bacteria poses a significant global health threat, prompting intensive research into modifying existing antibiotics like neomycin B to restore their efficacy. nih.gov A primary mechanism of resistance involves aminoglycoside-modifying enzymes (AMEs) produced by bacteria, which chemically alter the antibiotic and prevent it from binding to its ribosomal target. nih.govnih.gov Consequently, a major strategy in rational drug design is the chemical modification of the neomycin B scaffold at positions susceptible to these enzymes.
Researchers have developed facile synthetic protocols to create neomycin B derivatives with various modifications, particularly at the 5″ position, to investigate the structure-activity relationship (SAR) against resistant bacteria. nih.govnih.gov Studies on these 5"-modified derivatives revealed that while the promiscuity of AMEs allows bacteria to cope with diverse structural changes, certain modifications can lead to enhanced antibacterial activity compared to the parent neomycin. nih.gov For example, derivatives incorporating long linear alkyl chains showed better antibacterial activity than neomycin B, even against some resistant strains. nih.gov Surprisingly, some synthetic derivatives have shown prominent activity against highly resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov
Another approach involves modifying other key positions on the aminoglycoside structure. For instance, the attachment of specific groups at the N-1 position has historically led to clinically useful aminoglycosides. nih.gov Based on the structural information of how aminoglycosides bind to their biomolecular targets, new analogs of related compounds like kanamycin (B1662678) B have been rationally designed and synthesized with modifications at the C4'-position, yielding derivatives with excellent activity against drug-resistant bacteria. These findings underscore the potential of targeted chemical modifications to create next-generation aminoglycosides capable of evading established resistance mechanisms. nih.govnih.gov
| Modification Site | Type of Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| 5″-position | Incorporation of long linear alkyl chains | Better antibacterial activity than neomycin B against certain strains | nih.gov |
| 5″-position | Various synthetic modifications | Prominent activity against MRSA and VRE for two lead compounds | nih.gov |
| N-1 position | Attachment of (S)-4-amino-2-hydroxybutanoyl (AHB) group | Led to the clinically useful aminoglycoside, amikacin | nih.gov |
| C4'-position (Kanamycin) | Various modifications | Good to excellent antibiotic activity against typical drug-resistant bacteria |
Development of Compounds with Enhanced Target Selectivity and Reduced Off-Target Interactions
A significant limitation of aminoglycoside use is the potential for dose-related toxicities, which arise from off-target interactions. A key goal of ongoing research is to design neomycin B derivatives that exhibit enhanced selectivity for their primary bacterial target—the 16S rRNA A-site of the prokaryotic ribosome—over potential human targets, such as mitochondrial ribosomes. wikipedia.orgnih.govacs.org Improving this selectivity is crucial for developing safer antibiotics.
Chemical modification strategies are being explored to fine-tune the binding properties of the neomycin scaffold. For instance, a study on 5''-modifications of various 4,5-disubstituted aminoglycosides, including those in the neomycin family, found that a 5''-amino modification was unfavorable in paromomycin and ribostamycin because it reduced selectivity against the human cytosolic decoding A site. researchgate.net This highlights the delicate balance required to maintain antibacterial potency while avoiding interactions with host cellular machinery. The development of derivatives that retain strong binding to the bacterial target while minimizing off-target binding could lead to compounds with an improved therapeutic window.
Exploration of New Biological Activities Through Chemical Derivatization
Chemical modification of the neomycin B scaffold has unlocked new therapeutic possibilities beyond its antibacterial role. nih.govnih.gov Researchers have successfully generated derivatives with novel biological activities, including antiviral and anticancer properties. This diversification of function demonstrates the versatility of the aminoglycoside structure as a template for drug discovery.
A prominent example is the development of a neomycin B-arginine conjugate, which acts as a novel antagonist to the HIV-1 Tat protein. acs.orgnih.gov This conjugate not only inhibits a key viral protein but also displays broad anti-HIV activity by interfering with multiple stages of the viral life cycle. acs.org Furthermore, the synthesis of amphiphilic neomycin B conjugates, created by attaching lipid tails to the aminoglycoside core, has been investigated. mdpi.com Guanidinylation of these amphiphiles was found to significantly increase their activity against Gram-positive bacteria and, most notably, against the Gram-negative bacterium P. aeruginosa. mdpi.com Such findings suggest that chemical derivatization can transform traditional antibiotics into agents for new therapeutic applications. nih.gov
Advancing Understanding of Nucleic Acid Selective Recognition
Neomycin B's ability to bind with high affinity to specific RNA and DNA structures makes it an invaluable tool for studying the principles of molecular recognition between small molecules and nucleic acids. wikipedia.orgnih.gov Aminoglycosides selectively target RNA structural motifs, with their antibacterial action stemming from binding to the A-site of bacterial 16S rRNA. nih.govacs.orgnih.govembopress.org However, their binding capabilities extend to a variety of other important RNA structures, including viral RNA elements like the HIV Rev response element (RRE) and trans-activation responsive element (TAR), as well as ribozymes. nih.govnih.gov
Studies have elucidated that neomycin B recognition of RNA is mediated by a combination of electrostatic contacts between its positively charged ammonium (B1175870) groups and the RNA's phosphate (B84403) backbone, and specific hydrogen bonds. nih.gov Calorimetric analysis has shown that at physiological ionic strengths, hydrogen bonding from rings A and B of neomycin accounts for approximately 80% of the binding energy to a cognate RNA aptamer. nih.gov Beyond RNA, neomycin B has also been shown to bind and stabilize non-canonical DNA structures, such as triplex DNA and G-quadruplexes, with a general preference for nucleic acids that adopt an A-form conformation. wikipedia.orgfrontiersin.org This body of research not only clarifies how neomycin B functions but also provides fundamental insights into designing other small molecules that can selectively target nucleic acid structures. nih.govnih.govacs.org
Applications as a Scaffold for Nucleic Acid-Targeting Ligands and Gene Expression Modulators
The neomycin B framework is increasingly being used as a structural scaffold to design and synthesize novel ligands that can target specific nucleic acid sequences and thereby modulate gene expression. cdnsciencepub.com Its inherent affinity for nucleic acids makes it an attractive starting point for creating more complex and selective molecules. frontiersin.org
Investigation of Multitargeting Approaches (e.g., HIV-1 Tat Antagonism)
A sophisticated strategy in drug design is the development of single molecules that can interact with multiple biological targets, a concept being actively explored using the neomycin B scaffold. This multitargeting approach is particularly relevant in antiviral therapy, where disrupting several viral processes simultaneously can lead to more potent inhibition and a higher barrier to resistance.
The neomycin B-hexaarginine conjugate, known as NeoR, is a prime example of a multitarget HIV-1 inhibitor. acs.orgnih.gov It effectively antagonizes the function of the HIV-1 Tat protein by inhibiting Tat-mediated transactivation. acs.orgnih.gov Furthermore, NeoR interferes with extracellular Tat activities and inhibits HIV-1 binding to cells, partly by blocking the CXCR4 coreceptor. acs.orgnih.gov Its mechanism also involves binding to the essential HIV-1 TAR RNA element. acs.org
Even unmodified neomycin B demonstrates a form of multi-targeting by allosterically inhibiting the Tat-TAR interaction, which is essential for viral replication. nih.gov Neomycin binds to a site on the TAR RNA stem, inducing a conformational change in the RNA. nih.govbohrium.com This altered structure is incompatible with the binding of the Tat protein, leading to the dissociation of the Tat-TAR complex. nih.govrcsb.org This mechanism serves as a guide for designing other drugs that can act as noncompetitive inhibitors of critical RNA-protein interactions. nih.gov
| Compound | Target(s) | Mechanism/Effect | Reference |
|---|---|---|---|
| Neomycin B | HIV-1 TAR RNA, Tat-TAR complex | Binds TAR RNA, inducing a conformational change that allosterically inhibits Tat protein binding. | nih.govbohrium.com |
| Neomycin B-hexaarginine conjugate (NeoR) | HIV-1 TAR RNA, Tat protein functions, CXCR4 coreceptor | Acts as a multitarget inhibitor, antagonizing Tat, blocking viral binding to cells, and binding TAR RNA. | acs.orgnih.gov |
Q & A
Q. How to ensure reproducibility when studying this compound’s impact on gut microbiota in animal models?
- Methodological Answer : Standardize housing conditions (diet, bedding, circadian rhythm) and use littermate controls. Perform 16S rRNA sequencing with ≥5 mice per group and rarefaction to equal sequencing depth. Share raw sequencing data in public repositories (e.g., NCBI SRA). Include a power analysis to justify sample size .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
